2-(dodecylsulfanyl)-6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine
Description
Properties
IUPAC Name |
2-dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40F3N3O2S/c1-4-5-6-7-8-9-10-11-12-13-17-39-29-35-25-20-27(38-3)26(37-2)19-24(25)28(34)36(29)21-22-15-14-16-23(18-22)30(31,32)33/h14-16,18-20,34H,4-13,17,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIRKVNDBFMSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC(=CC=C3)C(F)(F)F)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dodecylsulfanyl)-6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dodecylsulfanyl Group: This step involves the substitution of a suitable leaving group with a dodecylsulfanyl group, often using thiol reagents.
Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of the quinazoline core with a trifluoromethylphenyl group, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(dodecylsulfanyl)-6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(dodecylsulfanyl)-6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(dodecylsulfanyl)-6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Dodecylsulfanyl-6,7-dimethoxyquinazoline: Lacks the trifluoromethylphenyl group.
6,7-Dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine: Lacks the dodecylsulfanyl group.
2-Dodecylsulfanyl-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine: Lacks the methoxy groups.
Uniqueness
2-(dodecylsulfanyl)-6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the dodecylsulfanyl group enhances its lipophilicity, the methoxy groups increase its electron density, and the trifluoromethylphenyl group provides additional steric and electronic effects.
Biological Activity
2-(Dodecylsulfanyl)-6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine is a complex organic compound with potential biological activities. Its unique structure, characterized by a long dodecyl sulfanyl chain and a trifluoromethyl group, suggests various pharmacological applications. This article reviews the biological activity of this compound based on available research findings.
- Chemical Formula : C30H40F3N3O2S
- Molecular Weight : 563.72 g/mol
- CAS Number : 439094-69-6
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. The specific compound under consideration has shown promising results in inhibiting cancer cell proliferation. A study demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar effects due to its structural analogies.
Antimicrobial Activity
Quinazoline derivatives are also known for their antimicrobial properties. The presence of the dodecyl sulfanyl group may enhance the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes. Preliminary studies have indicated that related compounds exhibit activity against a range of bacteria and fungi, warranting further investigation into the antimicrobial efficacy of this specific compound.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Quinazolines have been studied for their ability to inhibit various enzymes involved in disease processes. In particular, their action against kinases and other targets relevant to cancer and inflammatory diseases could be explored in future studies.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Xu et al. (2021) | Investigated the biotransformation capabilities of similar compounds using recombinant E. coli, highlighting the potential for enzymatic applications in drug synthesis. |
| Gai et al. (2013) | Reported on the conversion efficiencies of quinazoline derivatives in microbial systems, suggesting a pathway for further exploration of this compound as a biocatalyst substrate. |
| Domínguez & Kohlmann (2012) | Discussed the advantages of using surfactants in enhancing enzyme stability and activity in reactions involving quinazoline derivatives. |
Discussion
The biological activities associated with this compound are primarily linked to its structural components that facilitate interactions with biological targets. The dodecyl sulfanyl group enhances its lipophilicity, while the trifluoromethyl moiety may influence its electronic properties, affecting binding affinities with enzymes and receptors.
Q & A
Basic: What are the optimal synthetic routes for this compound, and what challenges arise due to its complex substituents?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the quinazolinimine core functionalization. Key steps include:
- Suzuki-Miyaura coupling for introducing aryl groups (e.g., 3-(trifluoromethyl)benzyl) using Pd catalysts (e.g., PdCl₂(PPh₃)₂) and optimized reaction times (5–8 hours) .
- Thioether formation via nucleophilic substitution for the dodecylsulfanyl group, requiring anhydrous conditions to avoid hydrolysis .
Challenges include steric hindrance from the dodecyl chain and sensitivity of the imine group to moisture. Purification often requires column chromatography followed by recrystallization (e.g., CHCl₃/petroleum ether) .
Advanced: How do the sulfanyl and trifluoromethyl groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Trifluoromethyl (CF₃): Electron-withdrawing effects reduce electron density on the quinazolinimine ring, decreasing susceptibility to electrophilic attack. This group enhances metabolic stability but may limit π-π stacking in target interactions .
- Dodecylsulfanyl (C₁₂H₂₅S-): The long alkyl chain introduces steric bulk, slowing reactions at the sulfur atom (e.g., oxidation to sulfoxide). Its lipophilicity improves membrane permeability but complicates aqueous solubility .
Experimental validation: Use Hammett constants (σ) to predict substituent effects on reaction rates, and compare with analogs lacking these groups (e.g., methylsulfanyl or non-fluorinated benzyl derivatives) .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers focus on?
Methodological Answer:
- ¹H/¹³C NMR: Identify methoxy (δ ~3.8–4.0 ppm), imine (δ ~8.5–9.0 ppm), and trifluoromethylbenzyl protons (δ ~7.4–7.6 ppm). Aromatic protons in the quinazolinimine core appear as doublets due to coupling .
- IR Spectroscopy: Confirm imine (C=N stretch ~1600–1650 cm⁻¹) and sulfanyl (C-S stretch ~650–700 cm⁻¹) groups .
- HRMS: Validate molecular weight (expected [M+H]⁺ ~600–620 Da) and isotopic patterns from chlorine/fluorine .
Advanced: How can researchers resolve contradictions in biological activity data across structural analogs of this compound?
Methodological Answer:
Contradictions often arise from:
- Substituent positioning: Meta vs. para trifluoromethylbenzyl groups alter steric and electronic profiles, impacting target binding .
- Solubility differences: The dodecylsulfanyl chain may reduce aqueous solubility compared to shorter-chain analogs, affecting bioavailability assays .
Resolution strategy:
Perform molecular docking to compare binding modes of analogs with target proteins.
Use partition coefficient (LogP) measurements to correlate solubility with activity trends .
Basic: What are the recommended protocols for assessing the hydrolytic stability of the imine group under physiological conditions?
Methodological Answer:
- Buffer systems: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Kinetic analysis: Calculate half-life (t₁/₂) using first-order kinetics. The imine group typically hydrolyzes faster under acidic conditions (t₁/₂ < 6 hours) compared to neutral pH .
Advanced: What computational approaches are suitable for predicting the binding affinity of this compound with target enzymes, considering its flexible side chains?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Run 100-ns trajectories to account for conformational flexibility of the dodecylsulfanyl chain. Use AMBER or GROMACS with CHARMM force fields .
- Free Energy Perturbation (FEP): Calculate ΔΔG for binding affinity changes when modifying substituents (e.g., replacing CF₃ with CH₃) .
- Docking Validation: Cross-reference results with analogs from structural databases (e.g., PDB) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
